4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O/c1-14-3-5-16(6-4-14)20-21(26-12-11-15(2)13-19(26)24-20)25-22(27)17-7-9-18(23)10-8-17/h3-13H,1-2H3,(H,25,27) |
InChI Key |
ZMKJLWPMRBOHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridines with α-haloketones or α-bromoaldehydes. For 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, 2-amino-5-methylpyridine reacts with 4-methylphenylacetyl bromide under refluxing ethanol. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization. Yields range from 65% to 72% depending on the stoichiometry of ammonium acetate added as a cyclization promoter.
Optimization Insights
-
Solvent Effects : Ethanol outperforms DMF or THF due to its ability to stabilize intermediates through hydrogen bonding.
-
Catalyst Screening : Bismuth(III) triflate (Bi(OTf)₃) enhances reaction rates by facilitating benzylic cation formation, reducing side products like N-alkylated impurities.
Introduction of the C3-Amino Group
Buchwald-Hartwig Amination
The C3 position of the imidazo[1,2-a]pyridine core is functionalized via palladium-catalyzed amination. Using Pd(OAc)₂/Xantphos as the catalytic system, 3-bromo-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine reacts with benzamide derivatives in toluene at 110°C. This method achieves a 68% yield but requires rigorous exclusion of moisture.
Copper-Mediated Cross-Coupling
A superior alternative employs CuI/K₂CO₃ in DMF at 150°C, enabling coupling between 3-iodoimidazo[1,2-a]pyridine and 4-chlorobenzamide. This one-pot method achieves 78% yield with shorter reaction times (4–6 h) and broader functional group tolerance.
Amidation at the C3 Position
Direct Acylation
4-Chlorobenzoyl chloride is reacted with 3-amino-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine in dry pyridine. The reaction is quenched with ice-cold HCl, yielding the target compound as a crystalline solid (mp 214–217°C). IR spectroscopy confirms amide formation (νC=O at 1677 cm⁻¹).
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉ClN₃O |
| Molecular Weight | 404.88 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, NH), 7.21–8.05 (m, 11H, Ar-H) |
| Yield | 70–75% |
Regioselective Chlorination
Electrophilic Aromatic Substitution
Chlorine is introduced at the 4-position of the benzamide moiety using SOCl₂ in dichloroethane. The reaction is monitored by TLC to prevent over-chlorination. This step achieves >90% conversion, with the product purified via silica gel chromatography (20% EtOAc/hexane).
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | 68% | Pd(OAc)₂, Xantphos, 110°C | High purity | Moisture-sensitive |
| Copper-Catalyzed | 78% | CuI, K₂CO₃, DMF, 150°C | Shorter duration | Requires high temperatures |
| Direct Acylation | 75% | Pyridine reflux, 3 h | Simple workup | Limited to activated amides |
Mechanistic Considerations
Cyclization Pathways
The imidazo[1,2-a]pyridine core forms via a Ritter-type reaction, where Bi(OTf)₃ generates a benzylic cation from 4-methylphenylacetyl bromide. This cation undergoes nucleophilic attack by 2-amino-5-methylpyridine, followed by dehydration to form the bicyclic structure.
Amidation Kinetics
Density functional theory (DFT) calculations reveal that the amidation step proceeds through a tetrahedral intermediate, with a calculated activation energy of 24.3 kcal/mol. Polar aprotic solvents like DMF stabilize the transition state, explaining the higher yields in copper-catalyzed methods.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) using the copper-catalyzed method demonstrates consistent yields (76–78%) and purity (>98% by HPLC). Key challenges include the exothermic nature of the cyclization step, necessitating controlled addition of α-bromo ketones to prevent runaway reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methylphenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives have been explored extensively. For example, compounds with structural similarities to 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide have shown effectiveness against human colorectal carcinoma cell lines (HCT116). Notably, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
In one study, specific substituted benzamides linked to imidazolines demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The mechanism of action is believed to involve interference with cellular pathways critical for cancer cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazo[1,2-a]pyridine compounds is crucial for optimizing their biological activity. Modifications in the aromatic rings and functional groups can significantly influence their pharmacological properties. For instance:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
- Methyl Groups : Methyl substitutions can influence the electronic properties and sterics of the molecule, potentially enhancing binding affinity to biological targets.
Case Study 1: Antimicrobial Evaluation
A series of 5-chloro and 4-chloro derivatives were synthesized and screened for antimicrobial activity. Compounds with similar structures to 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide were evaluated against various pathogens using broth microdilution methods. Results indicated that specific modifications led to enhanced activity against resistant strains .
Case Study 2: Anticancer Efficacy
In vitro studies on imidazopyridine derivatives highlighted their capacity to induce apoptosis in cancer cell lines. The derivatives were tested against HCT116 cells using the Sulforhodamine B assay, revealing several compounds with IC50 values significantly lower than that of established chemotherapeutics . This suggests that further exploration into their mechanisms could yield new therapeutic strategies.
Mechanism of Action
The mechanism of action of 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can modulate the activity of enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- The chlorobenzamide group is conserved in DS-2 and the target compound, suggesting shared pharmacophore elements for GABA receptor binding .
Pharmacological Activity and Selectivity
Table 2: Receptor Selectivity and Functional Outcomes
Key Findings :
- DS-2 exhibits α4βδ-subtype selectivity , modulating tonic GABA currents in thalamocortical circuits, while the target compound’s activity remains less characterized .
- Structural analogs with 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine scaffolds demonstrate anti-inflammatory activity (e.g., inhibition of COX-2), suggesting divergent therapeutic applications compared to DS-2’s CNS focus .
Therapeutic Potential and Limitations
- DS-2: Preclinical studies highlight its utility in neurodevelopmental disorders (e.g., Rett syndrome) by rescuing breathing abnormalities in Mecp2-null mice .
- Gaboxadol : Despite δ-subunit affinity, its development was halted due to adverse effects, underscoring the need for improved selectivity in GABAergic drugs .
Biological Activity
4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is , with a molecular weight of approximately 300.81 g/mol. The structure features a chloro substituent on the benzamide moiety and an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2 |
| Molecular Weight | 300.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer effects of related compounds, it was found that derivatives showed IC50 values in the low micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax protein expressions .
The proposed mechanism of action for 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves:
- Targeting Kinases : Similar compounds have been identified as inhibitors of protein kinases, which play a crucial role in cancer progression.
- Modulation of Apoptotic Pathways : Inducing apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
In addition to anticancer properties, imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory activities. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chloro Substitution | Enhanced anticancer activity |
| Methyl Group Position | Influences receptor binding |
| Benzamide Moiety | Critical for bioactivity |
Q & A
Q. What are the standard synthetic routes for synthesizing 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide?
The synthesis typically involves:
- Core formation : Cyclization of 2-aminopyridine derivatives with α-haloketones to construct the imidazo[1,2-a]pyridine scaffold.
- Functionalization : Introduction of the 4-methylphenyl group at position 2 via Suzuki-Miyaura coupling or electrophilic substitution.
- Amidation : Reaction of the amine at position 3 with 4-chlorobenzoyl chloride under basic conditions (e.g., using DMF as a solvent and triethylamine as a base) . Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperatures (e.g., 353 K for cyclization) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Essential methods include:
- NMR : 1H/13C NMR to verify substituent positions (e.g., methyl groups at position 7 and benzamide coupling at position 3).
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in imidazo[1,2-a]pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for imidazo[1,2-a]pyridine derivatives?
Discrepancies may arise from:
- Solvent purity : Trace water in DMF can hydrolyze intermediates; use molecular sieves or anhydrous conditions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2) impact coupling efficiency.
- Analytical validation : Cross-validate yields using HPLC and internal standards. For example, reports 70% yield for a similar compound under strict anhydrous conditions, whereas lower yields in other studies may stem from suboptimal purification .
Q. What experimental design strategies optimize the amidation step in this synthesis?
Use Design of Experiments (DoE) to systematically assess variables:
- Factors : Temperature (60–100°C), base concentration (1–3 eq.), and reaction time (2–12 hours).
- Response surface modeling : Identify optimal conditions for maximum yield. highlights flow chemistry for precise parameter control, reducing side reactions .
- Example: A Central Composite Design (CCD) revealed that 80°C, 2.5 eq. of base, and 6-hour reaction time maximize yield (>85%) while minimizing byproducts .
Q. How does the chloro substituent on the benzamide moiety influence biological activity?
The chloro group enhances:
- Lipophilicity : Improves membrane permeability, as shown in analogs with logP values increased by ~0.5 units compared to non-halogenated derivatives .
- Target binding : In enzymatic assays, chloro-substituted benzamides exhibit 2–3× higher inhibition of kinase targets (e.g., EGFR) due to halogen bonding with active-site residues . Comparative studies with fluoro or bromo analogs can further elucidate structure-activity relationships .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for position-specific substituents in imidazo[1,2-a]pyridines?
- Solvent effects : Deuterated DMSO vs. CDCl3 can shift proton signals; re-run spectra in a consistent solvent.
- NOE experiments : Nuclear Overhauser effect spectroscopy can resolve spatial proximity ambiguities (e.g., distinguishing methyl groups at position 7 from aryl substituents) .
- Comparative crystallography : Cross-reference with X-ray structures (e.g., ’s crystallographic data for 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives) .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for Imidazo[1,2-a]Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
